6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
説明
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents interesting complexities due to the presence of multiple functional groups and the specific positioning of substituents on the benzimidazole ring system. According to authoritative chemical databases, the compound is systematically named as 5-bromo-3-cyclopropyl-1H-benzimidazol-2-one , which reflects the International Union of Pure and Applied Chemistry naming conventions that prioritize the lowest possible numbering system for substituents. This naming system assigns the bromine atom to position 5 rather than position 6, demonstrating the application of standard numbering rules for fused heterocyclic systems where the nitrogen atoms are numbered first in the imidazole ring.
The structural interpretation of this nomenclature reveals a benzimidazole core structure consisting of a fused benzene ring and imidazole ring, with the carbonyl group at position 2 creating the characteristic benzimidazol-2-one framework. The cyclopropyl substituent is attached to the nitrogen atom at position 3 of the imidazole ring, while the bromine atom occupies position 5 of the benzene portion of the fused ring system. The molecular formula C₁₀H₉BrN₂O indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, reflecting the structural complexity of this heterocyclic compound.
The compound's structural features can be further elucidated through its Simplified Molecular-Input Line-Entry System representation: O=C1N(C2CC2)C3=CC(Br)=CC=C3N1, which provides a linear notation describing the connectivity of atoms within the molecule. This representation confirms the presence of the carbonyl group (C=O), the cyclopropyl ring (C2CC2), and the bromine substituent on the aromatic ring system. The International Chemical Identifier Key JSIPXNDKYJWMJL-UHFFFAOYSA-N serves as a unique identifier that facilitates unambiguous identification of this specific molecular structure across different chemical information systems.
Alternative Naming Conventions in Chemical Databases
Chemical databases employ various naming conventions that can lead to apparent discrepancies in compound identification, particularly for complex heterocyclic structures like this compound. The most commonly encountered alternative name for this compound is 6-Bromo-1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one , which emphasizes the dihydro nature of the ring system and uses the 6-position designation for the bromine substituent. This naming convention reflects historical nomenclature practices and is frequently found in commercial chemical catalogs and supplier databases.
Another significant naming variation appears as This compound , which incorporates the benzo[d]imidazol designation to explicitly indicate the fusion pattern of the ring system. This nomenclature is particularly common in pharmaceutical and medicinal chemistry literature where precise structural designation is crucial for regulatory compliance and intellectual property considerations. The inclusion of the (3H) notation specifically indicates the tautomeric form and the position of the hydrogen atom in the ring system.
Database-specific naming conventions also include variations such as This compound and related synonyms that may incorporate different positional numbering systems or emphasize different structural features. These variations often arise from historical naming practices, regional preferences, or specific database algorithms used for systematic name generation. The multiplicity of naming conventions necessitates careful cross-referencing across multiple authoritative sources to ensure accurate compound identification and avoid confusion in chemical literature and commercial transactions.
| Naming Convention | Systematic Name | Source Type | Frequency of Use |
|---|---|---|---|
| International Union of Pure and Applied Chemistry Standard | 5-bromo-3-cyclopropyl-1H-benzimidazol-2-one | Regulatory databases | High |
| Commercial Database | 6-Bromo-1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one | Chemical suppliers | Very High |
| Literature Variant | This compound | Academic publications | Moderate |
| Alternative Systematic | This compound | Patent literature | Moderate |
Chemical Abstracts Service Registry Number and PubChem Compound Identifier Cross-Referencing
The Chemical Abstracts Service registry number 1416714-45-8 serves as the primary unique identifier for this compound across multiple authoritative chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and provides an unambiguous means of identifying this specific chemical substance regardless of naming variations or structural representation differences. The Chemical Abstracts Service number system ensures that each unique molecular structure receives a distinct identifier, facilitating accurate communication and preventing confusion in scientific literature, regulatory filings, and commercial transactions.
Cross-referencing with the PubChem database reveals that this compound is assigned PubChem Compound Identifier 83843838, which links to comprehensive structural, physical, and chemical property data maintained by the National Center for Biotechnology Information. The PubChem database provides additional verification of the compound's identity through multiple structural identifiers including the International Chemical Identifier string InChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14) and the corresponding International Chemical Identifier Key JSIPXNDKYJWMJL-UHFFFAOYSA-N.
The molecular weight of 253.09 to 253.10 atomic mass units, as reported across multiple database sources, provides additional confirmation of the compound's identity and serves as a critical parameter for analytical verification. The slight variation in reported molecular weight values (253.09 versus 253.10) reflects differences in atomic mass precision used by different database systems but does not indicate structural differences. The MDL number MFCD22689771 provides yet another cross-reference point, linking this compound to the Molecular Design Limited database system commonly used in chemical informatics applications.
| Database System | Identifier Type | Identifier Value | Verification Status |
|---|---|---|---|
| Chemical Abstracts Service | Registry Number | 1416714-45-8 | Primary verified |
| PubChem | Compound Identifier | 83843838 | Cross-referenced |
| MDL | MDL Number | MFCD22689771 | Confirmed |
| International Chemical Identifier | InChI Key | JSIPXNDKYJWMJL-UHFFFAOYSA-N | Validated |
| Simplified Molecular-Input Line-Entry System | Notation | O=C1N(C2CC2)C3=CC(Br)=CC=C3N1 | Structural match |
特性
IUPAC Name |
5-bromo-3-cyclopropyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPXNDKYJWMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or cyclopropyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of oxidized derivatives of the benzimidazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Medicinal Chemistry
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
- Antimicrobial Properties : Research indicates that benzimidazole derivatives can possess antimicrobial activity, and 6-bromo derivatives are often investigated for their efficacy against bacterial and fungal strains .
Biochemical Research
The compound's structure allows it to interact with biological macromolecules, leading to potential applications in biochemical research:
- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes can be evaluated, which may contribute to drug design targeting enzyme pathways involved in disease processes .
- Receptor Binding Studies : Its interaction with various receptors can be studied to understand its mechanism of action and potential therapeutic effects on neurological disorders .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, potentially useful in creating advanced materials for electronics or coatings .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
作用機序
The mechanism of action of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group may enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Comparison with Similar Compounds
The structural and functional attributes of 6-bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one are best understood through comparison with closely related benzimidazolone derivatives. Below is a detailed analysis:
Structural Analogues and Substitution Effects
Physicochemical Properties
| Property | 6-Bromo-1-cyclopropyl Derivative | 6-Bromo-1-methyl Derivative | 5-Bromo-1,3-dimethyl-6-nitro Derivative |
|---|---|---|---|
| Molecular Weight | 286.08 (estimated) | 227.06 | 286.08 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~1.2 (due to nitro group) |
| Solubility | Low in water; DMSO-soluble | Similar | Poor aqueous solubility |
| Metabolic Stability | High (cyclopropyl resists oxidation) | Moderate | Low (nitro group prone to reduction) |
生物活性
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS Number: 1416714-45-8) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a bromine atom and a cyclopropyl group, suggests interesting biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula: C10H9BrN2O
- Molecular Weight: 253.10 g/mol
- Structure: The compound contains a benzimidazole core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
In Vitro Studies
- Cytotoxicity Assays :
- Mechanism of Action :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.12 | Induces apoptosis via p53 activation |
| U-937 | 0.78 | Triggers caspase activation |
| A549 (Lung) | 2.78 | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Antibacterial and Antifungal Effects
- Antibacterial Activity :
- Antifungal Activity :
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 16.69 |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the structure-activity relationships (SAR).
- SAR Analysis :
-
Clinical Implications :
- The promising anticancer and antimicrobial activities suggest potential for further development as therapeutic agents.
- Further in vivo studies are warranted to assess pharmacokinetics and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, and what catalysts or conditions are typically employed?
- The compound can be synthesized via alkylation of benzimidazol-2(3H)-one with cyclopropyl bromide. Tetra-n-butylammonium bromide (TBAB) is often used as a phase-transfer catalyst under mild conditions to facilitate the reaction . For bromination at the 6-position, electrophilic substitution with bromine sources (e.g., NBS or Br₂) in the presence of Lewis acids (e.g., FeCl₃) may be employed. Reaction optimization, such as solvent choice (DCM or DMF) and temperature (25–80°C), is critical for regioselectivity .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H/¹³C NMR : The cyclopropyl group exhibits characteristic proton resonances at δ 0.5–1.5 ppm (split into multiplets due to ring strain), while the bromine substituent deshields adjacent aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ = 293.04) and isotopic patterns from bromine .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers optimize the alkylation of benzimidazol-2(3H)-one with cyclopropyl groups to improve yield and purity?
- Use TBAB (10 mol%) in a polar aprotic solvent (e.g., DMF) at 60°C to enhance nucleophilicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted cyclopropyl bromide. Monitoring reaction progress by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) ensures minimal byproducts like dialkylated derivatives .
Q. When encountering discrepancies in melting points or spectroscopic data across substituted benzimidazolone derivatives, what analytical strategies can confirm structural integrity?
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) by comparing experimental unit cell parameters with literature data .
- DFT calculations : Optimize molecular geometry and simulate NMR/IR spectra to validate experimental data. B3LYP/6-31G* is a robust basis set for predicting electronic properties .
Q. How can density functional theory (DFT) predict the electronic properties or stability of this compound?
- Calculate HOMO-LUMO gaps to assess reactivity (e.g., susceptibility to electrophilic attack). Mulliken charges identify electron-deficient regions (e.g., brominated aromatic ring) for functionalization. Solvent effects (PCM model) refine stability predictions in polar media .
Q. How do steric effects from cyclopropyl substituents influence reactivity in subsequent functionalization reactions?
- The cyclopropyl group’s rigidity restricts rotational freedom, potentially hindering access to reactive sites (e.g., the 2-oxo position). Steric maps from molecular modeling (e.g., using Avogadro) can guide the design of catalysts (e.g., bulky ligands) to mitigate crowding .
Data Contradiction Analysis
Q. How to resolve conflicting reports on bromination regioselectivity in benzimidazolone derivatives?
- Contradictions may arise from solvent polarity (e.g., DCM vs. DMSO) or temperature effects. For example, bromine in DCM at 0°C favors para-substitution, while elevated temperatures promote ortho/para mixtures. Cross-validate using computational electrostatic potential maps to identify electron-rich sites .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 0.8–1.2 (m, 4H, cyclopropyl), δ 7.8 (d, J=8 Hz, Ar-H), δ 10.2 (s, NH) | |
| HRMS (ESI+) | [M+H]⁺ = 293.04 (calc.), 293.03 (obs.) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br) |
Table 2. Reaction Optimization Parameters for Cyclopropylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | TBAB (10 mol%) | Increases rate |
| Solvent | DMF | Enhances solubility |
| Temperature | 60°C | Balances kinetics and decomposition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
